molecular formula C11H18Cl2N6 B1524998 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride CAS No. 1306603-02-0

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride

Cat. No. B1524998
M. Wt: 305.2 g/mol
InChI Key: REVFJDRYOOYRPQ-UHFFFAOYSA-N
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Description

The compound “1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various strategies and approaches . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can be systematized according to the method used to assemble the pyrazolopyridine system . The reactions have their advantages and drawbacks .

Scientific Research Applications

Anticancer Activity

  • A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives, similar in structure to the query compound, demonstrated antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Compounds within this class, especially those with certain substituents, displayed potent inhibitory activities, suggesting potential for development as cancer therapies (Abdellatif et al., 2014).

Antimicrobial Activity

  • Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized for their antibacterial activities. These compounds demonstrated effective quenching of the intrinsic fluorescence of bovine serum albumin (BSA) through a static quenching process, indicating potential for biological interaction. The study highlights the compounds' binding efficacy to BSA and suggests their potential as antimicrobial agents (He et al., 2020).

Enzyme Inhibition and Biological Interactions

  • Research into sildenafil isostere analogs, structurally related to pyrazolo[3,4-d]pyrimidin derivatives, showed significant anti-phosphodiesterase-5 (PDE-5) activity, with some compounds exhibiting inhibitory activities stronger than others. This indicates the potential for such compounds in developing treatments for diseases involving PDE-5, such as erectile dysfunction (Su et al., 2021).

Synthesis and Structural Analysis

  • The synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and their interactions with plasma proteins, has been explored. Such studies are crucial for understanding the pharmacokinetic properties of potential therapeutic agents and for the development of new drugs with improved efficacy and safety profiles (Bondock et al., 2008).

Future Directions

The future directions in the study of pyrazolo[3,4-d]pyrimidines could involve the development of new synthetic methods , exploration of their biological activities , and the design of derivatives with enhanced properties .

properties

IUPAC Name

1,6-dimethyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6.2ClH/c1-8-14-10-9(7-13-16(10)2)11(15-8)17-5-3-12-4-6-17;;/h7,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVFJDRYOOYRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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